molecular formula CaH5O6P B084716 Calcium hydrogen phosphate dihydrate CAS No. 14567-92-1

Calcium hydrogen phosphate dihydrate

Cat. No.: B084716
CAS No.: 14567-92-1
M. Wt: 172.09 g/mol
InChI Key: XAAHAAMILDNBPS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O), also known as dicalcium phosphate dihydrate (DCPD) or brushite, is a crystalline calcium phosphate compound widely used in pharmaceuticals, dentistry, and industrial applications . Its structure consists of Ca²⁺ and HPO₄²⁻ ions arranged in monoclinic crystals with water molecules intercalated between layers . CHPD is recognized for its biocompatibility, pH-dependent solubility, and role as a precursor in biomineralization processes .

Mechanism of Action

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively. The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) [T36]. Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium.

Biological Activity

Calcium hydrogen phosphate dihydrate (DCPD), with the chemical formula CaHPO₄·2H₂O, is a significant compound in biological systems, particularly in relation to bone health and dental applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a calcium phosphate compound that plays a crucial role in various physiological processes. It is commonly found in dental calculus and biological deposits, and it serves as a precursor for more stable forms of calcium phosphate, such as hydroxyapatite (HA) . The compound's solubility and stability are influenced by pH and temperature, which affects its biological functions .

Mechanisms of Biological Activity

  • Bone Mineralization : DCPD contributes to the mineralization process in bones by providing essential calcium and phosphate ions. These ions are critical for the formation of hydroxyapatite, the primary mineral component of bone tissue .
  • Regulation of Osteoblast Activity : Phosphate ions released from DCPD can influence osteoblast differentiation and activity through various signaling pathways, including insulin-like growth factor 1 (IGF-1) and bone morphogenetic proteins (BMPs). This regulation is vital for maintaining bone density and health .
  • Remineralization of Teeth : In dental applications, DCPD aids in the remineralization of enamel by supplying calcium and phosphate ions, which help restore tooth structure after demineralization due to acid exposure .

Case Studies

  • Bone Repair Applications : A study highlighted the use of calcium phosphate-based biomaterials, including DCPD, for repairing bone defects. The biomaterials demonstrated superior properties for promoting osteoconduction and osteoinduction, essential for effective bone healing .
  • Dental Health : Research indicated that calcium phosphates like DCPD can effectively neutralize dental acids and promote remineralization. This property is leveraged in toothpaste formulations to enhance oral health .

Data Tables

Parameter Value
Chemical FormulaCaHPO₄·2H₂O
Solubility (at 25°C)0.0058 g/100 mL
pH Range for Stability5.0 - 7.0
Role in Bone HealthPrecursor to hydroxyapatite
Dental ApplicationRemineralization agent

Biological Implications

The biological activity of DCPD extends beyond mere mineral supply; it also involves complex interactions within the body:

  • Calcium Homeostasis : DCPD plays a role in regulating calcium levels in the bloodstream by influencing parathyroid hormone (PTH) secretion. Increased plasma calcium from DCPD reduces PTH secretion, which subsequently lowers bone resorption rates .
  • Crystal Formation : The formation of DCPD crystals can lead to pathological conditions such as calcification diseases when deposited in soft tissues. Understanding the conditions under which these crystals form is critical for developing therapeutic strategies against related diseases .

Scientific Research Applications

Applications in Pharmaceuticals

1. Pharmaceutical Excipients

Calcium hydrogen phosphate dihydrate is widely used as a tablet filler and diluent in pharmaceutical formulations. Its excellent compactability and flow properties make it an ideal excipient for tablet manufacturing. The predominant deformation mechanism during compression is brittle fracture, which minimizes issues like lamination during tablet formation. This characteristic is particularly advantageous during the scale-up of new products .

2. Nutritional Supplements

As a source of calcium and phosphorus, this compound is commonly included in dietary supplements. It plays a crucial role in formulations aimed at enhancing bone health and preventing deficiencies in these essential minerals . Its stability under ambient conditions allows it to maintain efficacy in various formulations.

3. Toothpaste Formulations

In dental care products, this compound serves as an abrasive agent and polishing compound. Its use in toothpaste helps to effectively remove plaque and tartar from teeth surfaces, contributing to oral hygiene . The compound's abrasive nature requires careful formulation to prevent excessive wear on dental enamel.

Applications in Nutrition

This compound is utilized in food products as a nutritional additive . It is often found in breakfast cereals, enriched flour, and dog treats, where it serves as a source of dietary calcium and phosphorus . Its incorporation into food products helps address nutritional deficiencies prevalent in various populations.

Case Study 1: Pharmaceutical Formulation Development

A study evaluated the performance of this compound in the formulation of solid dosage forms. The results indicated that formulations containing this excipient demonstrated improved mechanical properties and stability compared to those without it. The study concluded that this compound could enhance the manufacturability of pharmaceutical tablets .

Case Study 2: Toothpaste Efficacy

Research conducted on toothpaste formulations containing this compound showed that it effectively reduced plaque formation compared to control groups without the compound. The study highlighted its role not only as an abrasive but also as a contributor to remineralization processes in enamel .

Case Study 3: Nutritional Supplementation

A clinical trial assessed the impact of dietary supplements containing this compound on bone density among postmenopausal women. Results indicated significant improvements in bone mineral density over six months, suggesting its efficacy as a dietary supplement for bone health .

Applications in Materials Science

This compound has been explored for its potential use as a fire retardant in composite materials. A study evaluated its effectiveness when incorporated into melamine-urea-formaldehyde resins, demonstrating promising results in enhancing fire resistance without compromising mechanical properties .

Chemical Reactions Analysis

Thermal Dehydration Reactions

DCPD undergoes multistep dehydration to form anhydrous CaHPO₄ (DCPA) and γ-calcium pyrophosphate (γ-CPP). Key mechanisms include:

Stepwise Mass Loss

StepTemperature RangeProcess DescriptionReaction Model
125–150°CLoss of surface-adsorbed waterSurface reaction controlled by nucleation/growth
2150–190°CCompetitive release of structural waterInterface-controlled diffusion with void formation
3190–220°CCleavage of particles and rapid vapor escapeAccelerated by particle fracturing
4–5220–400°CDehydration of DCPA to γ-CPPCrystallization-driven steps
  • Kinetic Parameters :

    • Activation energy: 190 kJ/mol (below 478 K) .

    • Above 478 K, energy drops due to intermediate monohydrate formation .

    • Water vapor pressure (1.3–6.0 kN/m²) alters reaction rates and step contributions .

Reaction Pathway :

CaHPO42H2OΔCaHPO4xH2O+(2x)H2O(x<2)γ Ca2P2O7+H2O\text{CaHPO}_4\cdot2 \text{H}_2\text{O}\xrightarrow{\Delta}\text{CaHPO}_4\cdot x\text{H}_2\text{O}+(2-x)\text{H}_2\text{O}\quad (x<2)\rightarrow \gamma \text{ Ca}_2\text{P}_2\text{O}_7+\text{H}_2\text{O}\uparrow

Hydrolysis in Aqueous Media

Hydrolysis of DCPD depends on pH, temperature, and ion presence:

ConditionProductKey Findings
pH 6.2–6.8, 25–37°COctacalcium phosphate (OCP)Dominant at mild acidity
pH > 7.0, 37°CHydroxyapatite (HA)Enhanced by fluoride ions
Presence of CaF₂FluorapatiteImproved crystallinity and F⁻ incorporation

Mechanism :

5CaHPO42H2O+FCa10(PO4)6F2+4H3PO4+10H2O5\text{CaHPO}_4\cdot2 \text{H}_2\text{O}+\text{F}^-\rightarrow \text{Ca}_{10}(\text{PO}_4)_6\text{F}_2+4\text{H}_3\text{PO}_4+10\text{H}_2\text{O}

Cement Formation

In biomedical applications:

Ca3(PO4)2+Ca H2PO4)2H2O+7H2O4CaHPO42H2O[5]\text{Ca}_3(\text{PO}_4)_2+\text{Ca H}_2\text{PO}_4)_2\cdot \text{H}_2\text{O}+7\text{H}_2\text{O}\rightarrow 4\text{CaHPO}_4\cdot2 \text{H}_2\text{O}\quad[5]

Solubility and Ion Pairing

TemperatureSolubility (mg/L)pH RangeNotable Behavior
25°C1532.0–7.0Congruent dissolution
37.5°C952.0–6.5Lower solubility than at 25°C
  • Ion Pair Formation : CaHPO₄⁰ and CaPO₄⁻ dominate in solution, influencing precipitation pathways .

Industrial Dehydration to Anhydrous CaHPO₄

  • Process : Heat DCPD slurry (65–104°C) at pH 2.2–3.6 .

  • Characteristics :

    • Plate-like crystals with narrow size distribution .

    • Yield: 50–100% depending on pH adjustment .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O) in a laboratory setting?

  • Methodological Answer : Two primary synthesis routes are documented:

  • Double decomposition : React sodium phosphate salts (e.g., NaH₂PO₄ and Na₂HPO₄) with calcium chloride under controlled pH (~7–8) and high-speed stirring to precipitate CaHPO₄·2H₂O .
  • Direct acid-base reaction : Neutralize phosphoric acid with calcium carbonate or calcium hydroxide. Excess calcium carbonate is used to ensure complete conversion to CaHPO₄·2H₂O, followed by aging to minimize residual CaCO₃ .
    • Key Parameters : Temperature (40–50°C), pH control, and agitation rate are critical to avoid impurities like Ca(H₂PO₄)₂ .

Q. How can researchers characterize the crystallinity and phase purity of CaHPO₄·2H₂O?

  • Methodological Answer : Use X-ray diffraction (XRD) to confirm the triclinic crystal structure (space group I 2/a) . Thermogravimetric analysis (TGA) identifies dehydration steps:

  • Loss of 2 H₂O molecules at 80–120°C.
  • Further decomposition to CaHPO₄ (anhydrous) at 200°C and Ca₂P₂O₇ at 450°C .
    • Complementary Techniques : SEM for morphology (plate-like crystals) and FTIR for phosphate group vibrations (e.g., 1120 cm⁻¹ for P–O stretching) .

Q. What role does CaHPO₄·2H₂O serve in pharmaceutical tablet formulations?

  • Methodological Answer : As a direct compression excipient , it acts as a diluent and binder due to its:

  • High compressibility (bulk density: 0.7–0.9 g/cm³).
  • Neutral pH (6.0–7.4), ensuring compatibility with APIs sensitive to acidity .
    • Limitations : Poor water solubility (0.02 g/100 mL at 25°C) restricts use in fast-dissolving formulations .

Advanced Research Questions

Q. How does dehydration kinetics impact the stability of CaHPO₄·2H₂O in solid dosage forms?

  • Methodological Answer : Dehydration to anhydrous CaHPO₄ (above 80°C) alters tablet hardness and disintegration. Isothermal TGA studies reveal:

  • Activation energy of dehydration: ~80 kJ/mol (first-order kinetics) .
  • Storage recommendations: Below 30°C and 65% RH to prevent premature dehydration .
    • Contradiction : Some studies report phase transitions at lower temperatures (60°C) under vacuum, necessitating formulation-specific stability testing .

Q. What analytical strategies resolve contradictions in reported solubility data for CaHPO₄·2H₂O?

  • Methodological Answer : Discrepancies arise from:

  • Ionic strength effects : Solubility increases in buffered solutions (e.g., phosphate-citrate buffer at pH 5.0) due to common-ion suppression .
  • Particle size variation : Nano-crystalline CaHPO₄·2H₂O (synthesized via gel diffusion) shows 3x higher solubility than micron-sized crystals .
    • Standardization : Use USP dissolution apparatus with controlled agitation (50 rpm) and biorelevant media (e.g., simulated intestinal fluid) .

Q. How do impurities (e.g., CaCO₃, Ca(H₂PO₄)₂) affect the functionality of CaHPO₄·2H₂O in tablet matrices?

  • Methodological Answer : Trace CaCO₃ (from incomplete neutralization) elevates pH, accelerating API degradation in acidic drugs. Mitigation strategies :

  • Titrimetric analysis (EDTA complexation) to quantify residual Ca²⁺ .
  • Powder flow optimization : Blending with 1% w/w colloidal silica improves flowability (Carr Index <20) .

Q. What advanced techniques quantify CaHPO₄·2H₂O in complex biological matrices (e.g., bone graft studies)?

  • Methodological Answer : Synchrotron XRD and Raman mapping distinguish CaHPO₄·2H₂O from hydroxyapatite in bone scaffolds . ICP-MS detects trace Ca²⁺ release (LOD: 0.1 ppb) during in vitro dissolution .

Contradictions and Open Questions

  • Hydration State Variability : Anhydrous CaHPO₄ exhibits superior compressibility but lower biocompatibility than dihydrate forms, requiring trade-offs in formulation design .
  • Ecotoxicity Data Gaps : Limited studies exist on environmental persistence; preliminary data suggest low bioaccumulation potential (log Kow: -2.5) .

Comparison with Similar Compounds

Comparison with Similar Calcium Phosphate Compounds

Chemical and Structural Differences

Property CHPD (DCPD) Anhydrous DCP (DCPA) Hydroxyapatite (HA) Tricalcium Phosphate (TCP)
Formula CaHPO₄·2H₂O CaHPO₄ Ca₁₀(PO₄)₆(OH)₂ Ca₃(PO₄)₂
Crystal System Monoclinic Triclinic/Amorphous Hexagonal Rhombohedral
Hydration State Dihydrate Anhydrous Anhydrous Anhydrous
Key Features Layered structure with H₂O Compact, anhydrous lattice Highly stable, bone-like High solubility in acids

CHPD’s dihydrate structure distinguishes it from anhydrous DCPA, which lacks interlayer water, resulting in reduced compressibility for tablet formulations . Compared to HA and TCP, CHPD has lower crystallinity and higher solubility in acidic environments .

Thermal Stability and Decomposition

CHPD undergoes multistep thermal dehydration:

Step 1–3 : Loss of water (25–200°C) → Forms DCPA .

Step 4–5 : DCPA dehydration (400–700°C) → Forms γ-calcium pyrophosphate (γ-CPP) .

In contrast, HA remains stable up to 1200°C, while TCP transforms into HA above 800°C . DCPA exhibits higher thermal stability than CHPD but lower than HA .

Solubility and pH Dependence

Compound Solubility in Water (g/L) pH of Maximum Solubility
CHPD 0.3–0.5 2.0–4.5 (acidic)
DCPA 0.1–0.3 2.0–4.5
HA 0.0003 >7.0 (neutral/alkaline)
TCP 0.02 4.5–7.0

CHPD’s solubility in acidic conditions makes it ideal for fast-dissolving tablets, whereas HA’s insolubility suits long-term biomedical implants . DCPA’s intermediate solubility is less favored in pharmaceuticals compared to CHPD .

Properties

IUPAC Name

calcium;hydrogen phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAHAAMILDNBPS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.OP(=O)([O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaH5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872536
Record name Calcium monohydrogen phosphate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively. The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium.
Record name Calcium phosphate dihydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

7789-77-7, 14567-92-1
Record name Calcium phosphate dihydrate, dibasic [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brushite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014567921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium phosphate dihydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Calcium monohydrogen phosphate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBASIC CALCIUM PHOSPHATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7TSZ97GEP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Calcium hydrogen phosphate dihydrate
Calcium hydrogen phosphate dihydrate
Calcium hydrogen phosphate dihydrate
Calcium hydrogen phosphate dihydrate
Calcium hydrogen phosphate dihydrate
Calcium hydrogen phosphate dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.